molecular formula C7H5Cl2FS B6305447 (3,6-Dichloro-2-fluorophenyl)(methyl)sulfane CAS No. 1804421-45-1

(3,6-Dichloro-2-fluorophenyl)(methyl)sulfane

Cat. No.: B6305447
CAS No.: 1804421-45-1
M. Wt: 211.08 g/mol
InChI Key: UBAMBXNWNKKMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,6-Dichloro-2-fluorophenyl)(methyl)sulfane is a thioether (sulfane) compound featuring a methyl group (-SCH₃) attached to a phenyl ring substituted with chlorine atoms at positions 3 and 6 and a fluorine atom at position 2. This halogenated aromatic sulfide is structurally analogous to bioactive organosulfur compounds but distinct from sulfane sulfur species (e.g., persulfides or polysulfides), which contain labile sulfur atoms in oxidation state 0 or -1 . Potential applications include use as pharmaceutical or agrochemical intermediates, leveraging the electronic effects of chlorine and fluorine substituents .

Properties

IUPAC Name

1,4-dichloro-2-fluoro-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FS/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAMBXNWNKKMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dichloro-2-fluorophenyl)(methyl)sulfane typically involves the reaction of 3,6-dichloro-2-fluorobenzene with methylsulfanyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3,6-Dichloro-2-fluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

(3,6-Dichloro-2-fluorophenyl)(methyl)sulfane serves as a valuable building block in organic synthesis. Its unique halogen and sulfane functionalities allow for various transformations:

  • Substitution Reactions: The halogen atoms can be replaced through nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, or reduced to its corresponding thiol.
Reaction TypeProductConditions
OxidationSulfoxides/SulfonesHydrogen peroxide, m-chloroperbenzoic acid
ReductionThiolsLithium aluminum hydride, sodium borohydride
Nucleophilic SubstitutionSubstituted CompoundsNucleophiles like sodium methoxide

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties. Its structure allows for modifications that may enhance biological activity:

  • Drug Development: Investigated as a precursor for novel pharmaceuticals.
  • Biological Activity: Potential interactions with biomolecules suggest applications in treating diseases.

Case Study:
A study evaluated the anticancer properties of derivatives containing the dichlorofluorophenyl moiety. Results indicated that modifications could lead to compounds with enhanced potency against specific cancer cell lines.

Agrochemicals

In agricultural applications, this compound is being researched for its role in developing new herbicides and pesticides:

  • Herbicide Development: The structure allows for selective targeting of specific weed species while minimizing impact on crops.

Example:
Research has shown that derivatives of this compound exhibit selective herbicidal activity against certain broadleaf weeds.

Mechanism of Action

The mechanism of action of (3,6-Dichloro-2-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound’s dichloro and fluorophenyl groups contribute to its reactivity and binding affinity, while the methylsulfane moiety can undergo metabolic transformations, influencing its overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key structural analogs and their substituent patterns are compared below:

Table 1: Structural Comparison of Aryl Methyl Sulfides
Compound Name Substituents Molecular Formula Key Structural Features
(3,6-Dichloro-2-fluorophenyl)(methyl)sulfane Cl (3,6), F (2), SCH₃ C₇H₅Cl₂FS Electron-withdrawing Cl/F; para-dichloro
(3,4-Dibromo-2-fluorophenyl)(methyl)sulfane Br (3,4), F (2), SCH₃ C₇H₅Br₂FS Larger Br atoms; meta-dibromo
(3-Chloro-2-methylphenyl)(methyl)sulfane Cl (3), CH₃ (2), SCH₃ C₈H₉ClS Electron-donating CH₃ ortho to Cl
DFBPMS* Biphenyl, F (3',4'), SCH₃ C₁₃H₁₀F₂S Biphenyl backbone; extended conjugation
Ethyl 3-fluoro-6-methylphenyl sulfide F (3), CH₃ (6), SCH₂CH₃ C₉H₁₁FS Ethyl sulfide; alkyl substitution

*DFBPMS: (3',4'-Difluoro-[1,1'-biphenyl]-3-yl)-(methyl)sulfane

Key Observations:

  • Bromine (in dibromo analogs) introduces steric bulk and polarizability, which may alter reactivity in cross-coupling or substitution reactions .
  • Substituent Position : The para-dichloro arrangement in the target compound contrasts with meta-dibromo in ’s analog, influencing regioselectivity in further functionalization.
  • Biphenyl vs. Monocyclic: DFBPMS’s biphenyl structure extends conjugation, likely affecting UV-vis absorption and material science applications .

Biological Activity

(3,6-Dichloro-2-fluorophenyl)(methyl)sulfane is a sulfur-containing organic compound with notable biological activities. Its structure, featuring both halogen and sulfur moieties, suggests potential interactions with various biological targets. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C₈H₈Cl₂FOS
  • Molecular Weight : 211.08 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various biological pathways:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory processes. For instance, studies indicate that sulfide derivatives can modulate cyclooxygenase (COX) activity and inducible nitric oxide synthase (iNOS) in macrophages, leading to reduced inflammation .
  • Neuroprotective Effects : Research on related compounds has demonstrated their capacity to reduce amyloid-beta (Aβ) peptide levels, which are implicated in Alzheimer's disease. The modulation of Aβ production through γ-secretase and β-secretase inhibition has been observed .
  • Antimicrobial Activity : Sulfur-containing compounds often exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against certain bacterial strains due to its electrophilic nature .

Table 1: Biological Activity Summary

Activity TypeObservationsReference
Anti-inflammatoryInhibition of COX and iNOS
NeuroprotectionReduction in Aβ levels
AntimicrobialPotential activity against bacteria

Case Studies

  • Anti-inflammatory Studies : In vitro experiments using RAW 264.7 macrophage cells demonstrated that this compound significantly reduced the production of inflammatory mediators when treated with lipopolysaccharide (LPS). The compound exhibited a dose-dependent decrease in COX-2 expression and iNOS activity .
  • Neuroprotective Effects : A study utilizing N2a neuronal cell lines showed that treatment with the compound led to enhanced proteolysis of Aβ peptides, suggesting a mechanism for reducing amyloidogenesis. This effect was attributed to the compound's ability to stabilize transthyretin and modulate secretase activities .
  • Antimicrobial Testing : Preliminary evaluations against common bacterial pathogens revealed that the compound displayed significant antimicrobial activity at specific concentrations, indicating its potential as a therapeutic agent in treating infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.